molecular formula C19H21N3O2 B6971606 2-(furan-3-yl)-1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethanone

2-(furan-3-yl)-1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethanone

Cat. No.: B6971606
M. Wt: 323.4 g/mol
InChI Key: MDPXREWOMIGARF-UHFFFAOYSA-N
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Description

2-(furan-3-yl)-1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethanone is a synthetic organic compound that features a furan ring, a benzimidazole moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-3-yl)-1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the benzimidazole moiety: This often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Coupling of the furan and benzimidazole units: This step may involve the use of coupling reagents such as EDCI or DCC in the presence of a base.

    Introduction of the piperidine ring: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(furan-3-yl)-1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzimidazole moiety can be reduced under hydrogenation conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-CPBA or KMnO4 can be used.

    Reduction: Catalysts like Pd/C or PtO2 in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furanones and related oxidized derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways involving furan and benzimidazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(furan-3-yl)-1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and benzimidazole rings could play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(furan-3-yl)-1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]ethanone
  • 2-(furan-3-yl)-1-[3-(6-chloro-1H-benzimidazol-2-yl)piperidin-1-yl]ethanone

Uniqueness

2-(furan-3-yl)-1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethanone is unique due to the presence of the 6-methyl group on the benzimidazole ring, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(furan-3-yl)-1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-13-4-5-16-17(9-13)21-19(20-16)15-3-2-7-22(11-15)18(23)10-14-6-8-24-12-14/h4-6,8-9,12,15H,2-3,7,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPXREWOMIGARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CCCN(C3)C(=O)CC4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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